molecular formula C11H12N4O B3012307 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one CAS No. 29940-49-6

8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B3012307
CAS No.: 29940-49-6
M. Wt: 216.244
InChI Key: FYAVBLYWEOYYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family This compound is characterized by its fused ring structure, which includes a triazole ring fused to a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic conditions, followed by cyclization with formic acid or its derivatives . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one: Lacks the dimethyl group at the 8th position.

    8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]pyridine: Contains a pyridine ring instead of a quinazoline ring.

Uniqueness

The presence of the dimethyl group at the 8th position in 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one enhances its chemical stability and potential biological activity compared to its analogs. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Properties

IUPAC Name

8,8-dimethyl-7,9-dihydro-[1,2,4]triazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-12-10-13-6-14-15(8)10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAVBLYWEOYYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=NC=NN23)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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